molecular formula C8H7ClO B1665101 2'-Chloroacetophenone CAS No. 2142-68-9

2'-Chloroacetophenone

Cat. No.: B1665101
CAS No.: 2142-68-9
M. Wt: 154.59 g/mol
InChI Key: ZDOYHCIRUPHUHN-UHFFFAOYSA-N
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Description

2’-Chloroacetophenone, also known as phenacyl chloride, is a chemical compound with the molecular formula C8H7ClO. It is a substituted acetophenone and appears as a white to gray crystalline solid. This compound is primarily known for its use as a riot control agent, commonly referred to as tear gas. It has a pungent and irritating odor and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloroacetophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst. This reaction produces 2’-chloroacetophenone along with hydrogen chloride as a byproduct .

Another method involves the chlorination of acetophenone vapor. This process involves passing chlorine gas into boiling acetophenone, resulting in the formation of 2’-chloroacetophenone .

Industrial Production Methods: Industrial production of 2’-chloroacetophenone typically follows the Friedel-Crafts acylation method due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure optimal production rates .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2’-hydroxyacetophenone when using hydroxide ions.

    Reduction: 2’-Chloro-1-phenylethanol.

    Oxidation: 2’-Chloroacetophenone oxime.

Comparison with Similar Compounds

2’-Chloroacetophenone is similar to other substituted acetophenones, such as:

    2-Bromoacetophenone: Similar in structure but contains a bromine atom instead of chlorine.

    4’-Chloroacetophenone: The chlorine atom is positioned at the para position instead of the ortho position.

    2’-Fluoroacetophenone: Contains a fluorine atom instead of chlorine.

2’-Chloroacetophenone is unique due to its specific use as a riot control agent and its distinct irritant properties, which make it effective for crowd control purposes .

Properties

IUPAC Name

1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYHCIRUPHUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062201
Record name Ethanone, 1-(2-chlorophenyl)-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2142-68-9
Record name 2′-Chloroacetophenone
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Record name Ethanone, 1-(2-chlorophenyl)-
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Record name 2'-Chloroacetophenone
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Record name Ethanone, 1-(2-chlorophenyl)-
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Record name 2'-chloroacetophenone
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Record name 1-(2-Chlorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

(2-Amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone The crude N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine was dissolved in 10% hydrochloric acid (150 mL) and heated at 70° C. for 4 hours. The precipitate was filtered, washed with ether, and then suspended in a 10% sodium carbonate solution (250 mL). The suspension was stirred for 1 hour and the precipitate was filtered, washed with ether, and dried in air to give (2-amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone as a brown solid (8.5 g, 36 mmol, 55% from 1-(2-chloro-phenyl)-ethanone). ESI-MS m/z calc. 238.0. found 239.3 (M+1)+1; 1H NMR (DMSO) δ 7.25 (s, 1H), 7.42-7.55 (m, 4H), 8.35 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine was dissolved in 10% aqueous hydrochloric acid (150 mL) and heated to 70° C. for 4 hours. The precipitate was filtered, washed with ether, and then suspended in a 10% aqueous sodium carbonate solution (250 mL). The suspension was stirred for 1 hour and the precipitate was filtered, washed with ether, and dried in air to give (2-amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone as a brown solid (8.5 g, 36 mmol, 55% from 1-(2-chloro-phenyl)-ethanone). ESI-MS m/z calc. 238.0. found 239.3 (M+1)+ 1H NMR (DMSO): δ: 7.252 (s, 1H), 7.420-7.553 (m, 4H), 8.345 (s, 2H).
Name
N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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